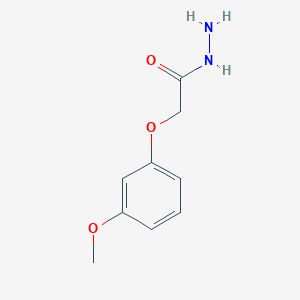

2-(3-Methoxyphenoxy)acetohydrazide

描述

Structure

2D Structure

属性

IUPAC Name |

2-(3-methoxyphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-3-2-4-8(5-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGULAZOKPKAIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352751 | |

| Record name | 2-(3-methoxyphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436155-36-1 | |

| Record name | 2-(3-methoxyphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 3 Methoxyphenoxy Acetohydrazide

Classical and Contemporary Approaches for the Synthesis of 2-(3-Methoxyphenoxy)acetohydrazide

The synthesis of this compound is most commonly achieved through the well-established method of hydrazinolysis of its corresponding ester. While this remains the predominant route, ongoing research continues to explore alternative and potentially more efficient synthetic pathways.

Hydrazinolysis of Corresponding Esters

The most widely reported method for the preparation of this compound involves the reaction of a methyl or ethyl ester of 2-(3-methoxyphenoxy)acetic acid with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly absolute ethanol (B145695). researchgate.net The reaction progress is often monitored using thin-layer chromatography (TLC). njppp.com Upon completion, the excess solvent is removed, and the resulting solid product is filtered, washed with water, and recrystallized from a suitable solvent like aqueous ethanol to yield the pure acetohydrazide. researchgate.net

This method is favored for its straightforward procedure and generally high yields. For instance, the synthesis of 2-(3-methoxyphenyl)acetohydrazide (B1305507) from methyl 2-(3-methoxyphenyl)acetate has been reported to achieve a yield of 83%. researchgate.net Similarly, the synthesis of other acetohydrazide derivatives, such as 2-(4-methoxyphenoxy)acetohydrazide, follows the same principle with high efficiency. nih.gov

Table 1: Synthesis of Acetohydrazides via Hydrazinolysis

| Starting Ester | Product | Reaction Conditions | Yield (%) | Reference |

| Methyl 2-(3-methoxyphenyl)acetate | This compound | Hydrazine hydrate, absolute ethanol, reflux | 83 | researchgate.net |

| Ethyl 2-(4-methoxyphenoxy)acetate | 2-(4-Methoxyphenoxy)acetohydrazide | Hydrazine hydrate (85%), ethanol, reflux | Not specified | nih.gov |

| Ethyl 2-(4-nitrophenoxy)acetate | 2-(4-Nitrophenoxy)acetohydrazide | Hydrazine hydrate, ethanol, reflux | 90 | njppp.com |

| Ethyl 2-((5-substitutedbenzothiazol-2-yl)thio)acetate | 2-((5-Substitutedbenzothiazol-2-yl)thio)acetohydrazide | Hydrazine hydrate, reflux | Not specified | nih.gov |

Exploration of Alternative Synthetic Routes

While hydrazinolysis of esters is the dominant method, the broader field of hydrazide synthesis encompasses other strategies that could potentially be adapted for this compound. These alternative routes often focus on creating the initial ester from different starting materials. For example, esters can be synthesized from substituted aromatic acids through Fischer esterification. nih.gov Another approach involves the reaction of a phenol (B47542) with an ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a solvent such as acetone. njppp.comnih.govnih.gov These initial steps to form the ester are then followed by the standard hydrazinolysis to obtain the desired acetohydrazide.

Design and Synthesis of N'-Substituted this compound Derivatives

The true synthetic value of this compound lies in its role as a scaffold for creating a vast array of N'-substituted derivatives. These derivatives are primarily synthesized through condensation and cyclization reactions, leading to the formation of various heterocyclic systems with significant biological activities.

Condensation Reactions for Hydrazone Formation

A common derivatization strategy involves the condensation of this compound with various aldehydes and ketones to form N'-substituted hydrazones. This reaction is typically carried out by refluxing the acetohydrazide with the desired carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid. njppp.comnih.gov The resulting hydrazones can then be isolated and purified. This method allows for the introduction of a wide variety of substituents at the N'-position, enabling the fine-tuning of the molecule's properties.

Cyclization Reactions to Form Heterocyclic Analogues

The hydrazide and hydrazone derivatives of this compound are versatile precursors for the synthesis of several important five-membered heterocyclic rings.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from acyl hydrazides through various cyclization methods. nih.gov One common approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by acidification. nih.gov Another method is the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.gov A more direct, one-pot synthesis involves the coupling of acyl hydrazides with α-bromo nitroalkanes. rsc.org

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often starts with the conversion of an acyl hydrazide to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. jchemrev.com This intermediate can then be cyclized. Alternatively, 1,3,4-thiadiazoles can be formed by the cyclization of a carboxylic acid group with thiosemicarbazide in the presence of phosphorus oxychloride. researchgate.net

1,2,4-Triazoles: Triazole derivatives can be synthesized from the corresponding oxadiazole. For example, an oxadiazole can be reacted with hydrazine hydrate in ethanol, followed by acidification, to yield the triazole. rdd.edu.iq Another route involves the cyclization of thiosemicarbazides using a basic solution. mdpi.com The "click" chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is also a powerful method for synthesizing 1,2,3-triazole derivatives. frontiersin.orgfrontiersin.orgnih.gov

Pyrazolines: Pyrazoline derivatives are commonly synthesized through the cyclization of chalcones with hydrazine hydrate. researchgate.netdergipark.org.tr The chalcones themselves are prepared via a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde. dergipark.org.tr The subsequent reaction with hydrazine hydrate, often in the presence of an acid like formic acid or glacial acetic acid, leads to the formation of the pyrazoline ring. researchgate.netdergipark.org.tr

Benzothiazoles: The synthesis of benzothiazole (B30560) derivatives typically involves the condensation of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or esters. ijper.org For the derivatization of this compound, a multi-step synthesis would be required, potentially involving the initial synthesis of a benzothiazole-containing aldehyde or ketone, which could then be condensed with the acetohydrazide to form a hydrazone. nih.gov

Table 2: Synthesis of Heterocyclic Derivatives from Acetohydrazides

| Heterocycle | Precursor | Key Reagents | General Method | Reference |

| 1,3,4-Oxadiazole | Acyl hydrazide | Carbon disulfide, base | Cyclization | nih.gov |

| 1,3,4-Oxadiazole | Acyl hydrazide, Acid chloride | HMPA, microwave | One-pot condensation | jchemrev.com |

| 1,3,4-Thiadiazole | Carboxylic acid | Thiosemicarbazide, POCl₃ | Cyclization | researchgate.net |

| 1,2,4-Triazole | Oxadiazole | Hydrazine hydrate | Ring transformation | rdd.edu.iq |

| Pyrazoline | Chalcone | Hydrazine hydrate | Cyclization | researchgate.netdergipark.org.tr |

| Benzothiazole Hydrazone | Acetohydrazide | Benzothiazole-containing aldehyde | Condensation | nih.gov |

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce the environmental impact of chemical processes. mdpi.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of derivatives of this compound, several green chemistry strategies can be employed. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the formation of 1,3,4-oxadiazoles and pyranopyrazoles. mdpi.comnih.gov The use of natural catalysts, such as lemon juice, under concentrated solar radiation has been explored for the synthesis of quinazolinones, a strategy that could be adapted for other heterocyclic systems. nih.gov

Solvent selection is another key aspect of green chemistry. The use of water or aqueous ethanol as a solvent, where feasible, is preferred over more hazardous organic solvents. nih.gov Solvent-free reaction conditions, such as mechanochemical grinding, also offer a greener alternative by minimizing waste. mdpi.com The development of recyclable catalysts is another important area of research to improve the sustainability of synthetic processes. mdpi.com

Pharmacological and Biological Activity Profiling of 2 3 Methoxyphenoxy Acetohydrazide and Its Analogues

Evaluation of Antimicrobial Spectrum and Potency

The antimicrobial potential of hydrazide derivatives has been investigated against a range of pathogenic bacteria and fungi. The core structure of these compounds offers a template for chemical modifications that can modulate their activity against various microbial strains.

Antibacterial Activity Against Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Analogues of 2-(3-Methoxyphenoxy)acetohydrazide have demonstrated notable activity against Gram-positive bacteria. For instance, a study on a brominated analogue, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, revealed potent antibacterial action against both Staphylococcus aureus and Bacillus subtilis nih.gov. This suggests that the phenoxy acetohydrazide backbone could be a key contributor to the observed antimicrobial effect. Further supporting this, various other hydrazone derivatives have shown inhibitory activity against S. aureus turkjps.orgmdpi.comchemsociety.org.ngresearchgate.netmdpi.combiointerfaceresearch.com.

Research on (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives also indicated good antimicrobial activity against Bacillus subtilis and Staphylococcus aureus growingscience.com. The investigation of different substituted hydrazones has shown that the nature and position of substituents on the aromatic rings can significantly influence the antibacterial potency researchgate.net. Some studies have reported that certain hydrazone derivatives exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern researchgate.netnih.govmdpi.com.

Antibacterial Activity Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of this compound analogues extends to Gram-negative bacteria. The aforementioned brominated analogue, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, also displayed activity against Pseudomonas aeruginosa nih.gov. Similarly, various other hydrazone derivatives have been reported to be active against Escherichia coli and Pseudomonas aeruginosa turkjps.orgmdpi.comchemsociety.org.ngmdpi.com.

A series of (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino) acetohydrazide derivatives were found to be effective against Escherichia coli growingscience.com. The structural modifications on the hydrazone scaffold have been shown to impact the activity against Gram-negative strains, with some derivatives showing promising results turkjps.orgchemsociety.org.ng. The presence of specific functional groups can enhance the penetration of the compounds through the complex outer membrane of Gram-negative bacteria, leading to improved antibacterial action turkjps.org.

Antifungal Efficacy (e.g., Candida pseudotropicalis, Candida albicans)

Assessment of Antineoplastic and Cytotoxic Effects

In addition to their antimicrobial properties, hydrazide and hydrazone derivatives have garnered significant attention for their potential as anticancer agents. In vitro studies have demonstrated the cytotoxic effects of these compounds against various human cancer cell lines.

In Vitro Antiproliferative Activity against Human Cancer Cell Lines (e.g., A549 Lung, MCF7 Breast, HCT-116 Colon Carcinoma)

A number of studies have highlighted the antiproliferative activity of hydrazone derivatives against various cancer cell lines. For instance, certain hydrazone derivatives have shown cytotoxic effects against the A549 lung cancer cell line, the MCF7 breast cancer cell line, and the HCT-116 colon carcinoma cell line mdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.govekb.eg.

The specific substitutions on the hydrazone scaffold have been shown to be critical for the anticancer activity. For example, in a series of 2-oxo-3-phenylquinoxaline derivatives, which incorporate a hydrazide moiety, significant reductions in the viability of HCT-116 cells were observed nih.gov. Similarly, various other hydrazide and hydrazone derivatives have demonstrated dose-dependent inhibition of proliferation in these cell lines mdpi.comfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.govekb.eg. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest in the cancer cells nih.gov.

Comparative Analysis of Cytotoxicity with Reference Chemotherapeutic Agents

In the quest for more effective and less toxic anticancer drugs, the cytotoxic potential of novel compounds is often compared to that of established chemotherapeutic agents like doxorubicin (B1662922) and cisplatin (B142131). Several studies on hydrazide-hydrazone derivatives have included such comparisons.

For instance, some copper(II) complexes of hydrazone derivatives have exhibited IC50 values in the submicromolar range against the HCT-116 colon cancer cell line, which are comparable to the reference drug, doxorubicin frontiersin.org. In another study, certain hydrazone derivatives showed IC50 values against the A549 lung cancer cell line that were comparable to or even better than those of doxorubicin and cisplatin mdpi.com. The cytotoxic activity of some hydrazide derivatives against the MCF-7 breast cancer cell line has also been found to be comparable to that of doxorubicin nih.gov. These findings underscore the potential of this class of compounds as promising leads for the development of new anticancer therapies. However, it is important to note that the cytotoxic profiles can vary significantly depending on the specific chemical structure of the derivative and the cancer cell line being tested mdpi.comnih.gov.

Investigation of Enzyme Inhibitory Properties

The therapeutic potential of a compound is often linked to its ability to selectively modulate the activity of specific enzymes. For this compound and its analogues, research has focused on their interaction with several key enzymes implicated in various pathological conditions. The core structure, featuring a phenoxy acetohydrazide moiety, provides a versatile scaffold for designing inhibitors that can interact with the active sites of these biological targets.

Urease Enzyme Inhibition Kinetics and Mechanism

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, leading to a significant increase in local pH. nih.govnih.gov This activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with gastritis and peptic ulcers. nih.govnih.gov The inhibition of urease is, therefore, a key strategy for treating infections caused by ureolytic microorganisms. nih.gov

Analogues of this compound, specifically phenoxy acetohydrazide derivatives, have been synthesized and evaluated for their urease inhibitory potential. nih.gov Studies on dichlorophenyl hydrazide derivatives revealed that these compounds show significant inhibitory activity. nih.gov The structure-activity relationship (SAR) analyses indicate that the nature and position of substituents on the phenyl ring are crucial for the compound's inhibitory efficacy. nih.gov

Kinetic studies are vital to understanding the mechanism of inhibition. For various hydrazide derivatives, the mode of inhibition has been determined to be competitive, non-competitive, or mixed-type. nih.govnih.govresearchgate.net For instance, some terephthalic dihydrazide analogues have demonstrated significant urease inhibition, with molecular docking studies suggesting that the hydrazide moiety can interact with key residues, such as Ala636, and the nickel ions in the enzyme's active site. nih.gov The mechanism often involves the chelation of the nickel ions by the inhibitor, disrupting the enzyme's catalytic function. nih.gov Hydroxamic acid derivatives, which share structural similarities with the hydrazide group, are well-known urease inhibitors that act by complexing these nickel ions. nih.govresearchgate.net

The following table summarizes the urease inhibitory activity of selected hydrazide analogues.

| Compound Analogue | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Terephthalic dihydrazide analogue 20 | 49.2 ± 0.49 | Not Specified | nih.gov |

| Terephthalic dihydrazide analogue 23 | 51.45 ± 0.39 | Not Specified | nih.gov |

| Terephthalic dihydrazide analogue 13 | 63.12 ± 0.28 | Not Specified | nih.gov |

| Dichlorophenyl hydrazide derivative 2 | Potent Activity | Not Specified | nih.gov |

| Dichlorophenyl hydrazide derivative 10 | Potent Activity | Not Specified | nih.gov |

Inhibition of Matrix Metalloproteinases (e.g., MMP-9)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. nih.gov MMP-9, also known as gelatinase B, plays a significant role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. nih.govnih.gov Overexpression of MMP-9 is linked to the progression of several diseases, making it an attractive target for therapeutic intervention. nih.gov

The design of MMP inhibitors often involves incorporating a zinc-binding group (ZBG) into the chemical structure to chelate the Zn²⁺ ion in the enzyme's catalytic domain. nih.gov Hydrazide and hydroxamic acid moieties are effective ZBGs. nih.govacs.org Star-shaped triazine dendrimers featuring hydrazide branching chains have been developed as MMP-9 inhibitors. acs.org These compounds demonstrated potent inhibitory activity, with some showing selectivity for MMP-9 over the closely related MMP-2. acs.org

While direct studies on this compound are limited, its structural components suggest a potential for MMP inhibition. The development of selective MMP-9 inhibitors is crucial to avoid the side effects associated with broad-spectrum MMP inhibitors, which have led to the failure of many clinical trials. researchgate.net A novel approach to achieving selectivity is to target allosteric sites or the activation of the MMP-9 zymogen (pro-MMP-9), rather than the highly conserved catalytic site. researchgate.net

The table below shows the inhibitory concentration of representative compounds against MMPs.

| Compound Type | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Triazine Dendrimer (Carboxylate-terminated) 8a | MMP-9 | Potent Inhibition | acs.org |

| Triazine Dendrimer (Hydroxamate-terminated) 14b | MMP-2 | Comparable to NNGH (reference) | acs.org |

| JNJ0966 | MMP-9 (zymogen activation) | Selective Inhibition | researchgate.net |

Acetylcholinesterase and Tyrosinase Inhibition Studies

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease, as it increases acetylcholine levels in the brain. The hydrazone scaffold is a known pharmacophore for AChE inhibition.

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. rsc.orgmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders. mdpi.com Consequently, tyrosinase inhibitors are of great interest in cosmetology and medicine for their skin-lightening and depigmenting properties. rsc.orgnih.gov

Analogues of this compound have shown promise as inhibitors of both enzymes.

Tyrosinase Inhibition: The presence of a methoxy (B1213986) group on a phenyl ring is a feature in some known tyrosinase inhibitors. nih.gov Hydrazide derivatives have also been explored for this activity. For example, 3-hydroxypyridin-4-one derivatives bearing benzyl (B1604629) hydrazide groups showed potent anti-tyrosinase activity, with some compounds exhibiting competitive inhibition. rsc.org Indole-thiourea derivatives have also demonstrated significant tyrosinase inhibitory activity, outperforming the standard kojic acid. mdpi.com Kinetic studies revealed a competitive inhibition mechanism for the most active compound. mdpi.com The combination of a methoxyphenyl group and a hydrazide core in this compound makes it a plausible candidate for tyrosinase inhibition.

The table below presents the tyrosinase inhibitory activity of various relevant compounds.

| Compound Analogue | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 3-Hydroxypyridin-4-one derivative 6i | 25.29 | Competitive | rsc.org |

| Indole-thiourea derivative 4b | 5.9 ± 2.47 | Competitive | mdpi.com |

| Kojic Acid (Standard) | 16.4 ± 3.53 | Not Specified | mdpi.com |

| Isopropylquinazolinone derivative 9q | 34.67 ± 3.68 | Mixed-type | nih.gov |

Interaction with Microbial Enzymes (e.g., E. coli MurB, Jnk1)

The search for novel antimicrobial and anti-inflammatory agents has led to the investigation of inhibitors for specific microbial and host enzymes.

E. coli MurB Inhibition: The Mur ligase family (MurA-F) is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov This pathway is an attractive target for developing new antibiotics as it is absent in humans. UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a key enzyme in this pathway. nih.gov A series of 3,5-dioxopyrazolidines, which can be considered cyclic analogues of hydrazides, were identified as novel inhibitors of E. coli MurB. nih.gov These compounds showed inhibitory activity in the micromolar range against MurB from both E. coli and Staphylococcus aureus. nih.gov

JNK1 Inhibition: c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. nih.gov JNK1, in particular, is considered a therapeutic target for various diseases, including cancer and metabolic disorders. researchgate.net An indole (B1671886) hydrazide compound, IHZ-1, was found to induce apoptosis and autophagy in hepatocellular carcinoma cells through the activation of the ROS/JNK pathway. nih.gov This demonstrates that the hydrazide scaffold can be incorporated into molecules that modulate JNK signaling pathways. nih.gov

The inhibitory activities against these microbial and signaling enzymes are summarized below.

| Compound Analogue | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3,5-Dioxopyrazolidine-4-carboxamide 1 | E. coli MurB | ~4.1-6.8 | nih.gov |

| 3,5-Dioxopyrazolidine-4-carboxamide 1 | S. aureus MurB | ~4.3-10.3 | nih.gov |

| Tricin | JNK1 | 17.68 | researchgate.net |

| IHZ-1 (Indole hydrazide) | JNK Pathway | Activator | nih.gov |

Exploration of Other Significant Pharmacological Activities

Beyond specific enzyme inhibition, the broader pharmacological profile of this compound and its analogues encompasses activities that are relevant to complex disease states like inflammation.

Anti-inflammatory Potential and Modulatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. A key strategy in developing anti-inflammatory drugs is to create molecules that avoid the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often caused by a free carboxylic acid group. nih.govresearchgate.net

The hydrazide moiety is a bioisostere of the carboxylic acid group and has been used to develop new anti-inflammatory agents with potentially improved safety profiles. nih.govresearchgate.net A series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, which are structural analogues of the target compound, were synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net Several of these compounds exhibited significant in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model, with activity comparable to the reference drug diclofenac. nih.govresearchgate.net For instance, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide showed a 32-58% reduction in inflammation. nih.gov

The anti-inflammatory mechanisms of such compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. mdpi.commdpi.com Some thiourea (B124793) derivatives of naproxen, another class of compounds modifying a known NSAID, showed potent anti-inflammatory activity and significant inhibition of 5-LOX. mdpi.com The N-acylhydrazone (NAH) group, present in these molecules, is thought to mimic the structure of arachidonic acid, the precursor to eicosanoid biosynthesis, and may also act by stabilizing free radicals. brieflands.com

The anti-inflammatory activity of selected acetohydrazide analogues is presented in the table below.

| Compound Analogue | Assay | % Inhibition of Edema | Reference |

|---|---|---|---|

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | Carrageenan-induced rat paw edema | 32-58% | nih.govresearchgate.net |

| N-(Benzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9a) | Carrageenan-induced rat paw edema | Prominent Activity | nih.gov |

| N-(4-Nitrobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9e) | Carrageenan-induced rat paw edema | Prominent Activity | nih.gov |

| Diclofenac (Reference Drug) | Carrageenan-induced rat paw edema | 35-74% | nih.gov |

Anticonvulsant Properties

The hydrazone (-NH-N=CH-) functional group, a key feature in many derivatives of acetohydrazide, is a well-established pharmacophore associated with anticonvulsant activity. saspublishers.com Numerous studies have demonstrated that modification of the core hydrazide-hydrazone structure can lead to compounds with significant efficacy in various seizure models.

Further studies on other heterocyclic systems incorporating the hydrazone linkage have supported these findings. For example, certain 2-chloroquinolinyl-hydrazone derivatives have demonstrated anti-MES (Maximal Electroshock Seizure) activity. saspublishers.com Similarly, some bishydrazones derived from 3,4-dipropyloxythiophene have shown promise, with one particular compound emerging as a lead candidate with reduced neurotoxicity. nih.gov The anticonvulsant activity of these analogues is often evaluated using standard screening models such as the MES test, which is predictive for drugs effective against generalized tonic-clonic seizures, and the scPTZ test, which identifies agents that can raise the seizure threshold. nih.govnih.gov

The mechanism of action for many of these hydrazone-based anticonvulsants is thought to involve interaction with GABAergic systems, a major inhibitory neurotransmitter pathway in the brain. nih.gov The structural diversity of these active analogues underscores the potential for developing novel anticonvulsant drugs by modifying the acetohydrazide scaffold. saspublishers.com

Table 1: Anticonvulsant Activity of Selected Hydrazone Analogues

| Compound Class | Test Model | Most Active Compound/Observation | Reference |

|---|---|---|---|

| (2-Oxobenzoxazolin-3-yl)acetohydrazones | scPTZ | 4-Fluoro derivative was most active. | researchgate.net |

| 2-Chloroquinolinyl-hydrazones | MES | Activity observed at a dose of 300 mg/kg. | saspublishers.com |

| 3,4-Dipropyloxythiophene-2,5-dicarbohydrazides | MES, scMET | 3,4-dipropyloxy-N(2),N(5)-bis[1-(2-thienyl)ethylidene]thiophene-2,5-dicarbohydrazide was identified as a lead. | nih.gov |

Antidiabetic and Hypoglycemic Effects

The search for novel therapeutic agents for type 2 diabetes has led to the investigation of various chemical scaffolds, including derivatives of acetohydrazide. Research has indicated that certain analogues possess significant antidiabetic and hypoglycemic properties.

One notable study focused on the synthesis of N'-[3-(alkyl/aryl substituted)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide derivatives. actapharmsci.com These compounds were evaluated for their antidiabetic activity, with the N'-[3-(phenyl)-4-oxo-1,3-thioazolidin-2-ylidine)-2-(pyrazin-2-yloxy)acetohydrazides showing promising results. actapharmsci.com The introduction of a pyrazine (B50134) ring into the thiazolidinone structure, a known pharmacophore for antidiabetic activity (e.g., in pioglitazone (B448) and rosiglitazone), was a key design strategy. actapharmsci.com The hypoglycemic effects of these compounds are often assessed in animal models of diabetes, such as rats with streptozotocin (B1681764) (STZ)-induced diabetes. researchgate.net

The mechanism of action for such hypoglycemic agents can be varied. Some compounds may act as inhibitors of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion and absorption. nih.gov Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia. nih.gov Other potential mechanisms include the enhancement of insulin (B600854) secretion or the improvement of insulin sensitivity in peripheral tissues. nih.govnih.gov For instance, some 2-alkoxy-2-propenylidene methanaminiums have been shown to induce hypoglycemia by inhibiting glucose synthesis in the liver and increasing glucose utilization in peripheral tissues. nih.gov

Flavonoids, which are phenolic compounds found in plants, are also widely studied for their antidiabetic effects. nih.gov The structural similarity of the phenoxy group in this compound to these natural products suggests a potential avenue for its analogues' activity.

Table 2: Antidiabetic and Hypoglycemic Activity of Selected Analogues

| Compound Class | Proposed Mechanism/Observation | Model | Reference |

|---|---|---|---|

| N'-[3-(phenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides | Showed good antidiabetic activity with reduced toxicity. | Not specified | actapharmsci.com |

| 2-Alkoxy-2-propenylidene methanaminiums | Inhibition of gluconeogenesis and stimulation of glycolysis. | Isolated rat hepatocytes and diaphragms | nih.gov |

| Phthalimide derivatives | DPP-IV inhibition. | STZ-induced diabetic rats | researchgate.net |

Antioxidant Activity

The presence of a 2-methoxyphenol moiety in the core structure of this compound suggests a strong potential for antioxidant activity. doaj.org Phenolic compounds are well-known for their ability to scavenge free radicals, which are implicated in the pathophysiology of numerous diseases, including diabetes, cancer, and cardiovascular disorders. doaj.org

The antioxidant properties of phenolic and hydrazone-containing compounds are typically evaluated using a variety of in vitro assays. doaj.orgnih.gov Common methods include the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. doaj.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). nih.govnih.gov

Studies on various hydrazide-hydrazone derivatives have confirmed their antioxidant potential. nih.govpensoft.net For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant activity, with some compounds showing higher radical scavenging capacity than the well-known antioxidant ascorbic acid in the DPPH assay. nih.gov Similarly, benzimidazole-2-thione derivatives containing hydrazone moieties have been shown to possess cytoprotective and antioxidant effects. bas.bg The presence of hydroxyl groups on the phenyl ring of these analogues generally enhances their antioxidant capacity. mdpi.com

The antioxidant activity of these compounds is not only a therapeutic property in itself but can also contribute to their efficacy in other areas, such as their antidiabetic and neuroprotective effects.

Table 3: In Vitro Antioxidant Activity of Selected Analogues

| Compound Class/Derivative | Assay | Key Finding | Reference |

|---|---|---|---|

| 2-Methoxyphenol derivatives | DPPH, ABTS, ORAC | Identified as new phenolic acid-derived compounds with antioxidant activity. | doaj.org |

| 3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | DPPH | Antioxidant activity was 1.35-fold higher than ascorbic acid. | nih.gov |

| Benzimidazole-2-thione hydrazone derivatives | ABTS, DPPH | Demonstrated radical scavenging potential and protection against oxidative damage. | bas.bg |

Antiviral Properties (e.g., H1N1 Neuraminidase Inhibition)

The hydrazide-hydrazone scaffold has been investigated for a wide range of biological activities, including antiviral properties. nih.gov While specific research on the antiviral effects of this compound is limited, studies on related structures suggest potential avenues for exploration, particularly in the context of influenza viruses like H1N1.

A key target for anti-influenza drugs is the neuraminidase enzyme, which is crucial for the release of new virus particles from infected host cells. nih.govnih.gov Neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir, are a major class of antiviral drugs for treating influenza. nih.govnih.gov The development of new neuraminidase inhibitors is an ongoing area of research aimed at overcoming drug resistance. nih.gov

Research into novel heterocyclic compounds has identified some with anti-influenza activity. For instance, a series of 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides were synthesized and assessed for their antiviral activity against human influenza A virus. nih.gov In this series, certain substitutions on the isoxazoline (B3343090) ring and the alkoxyimino moiety were found to be critical for potent antiviral activity. nih.gov

Furthermore, studies on 1,2,3-triazole-containing derivatives have shown their ability to inhibit the replication of influenza viruses, including H1N1 and H3N2 subtypes. nih.gov Molecular docking studies suggest that these compounds may bind to both hemagglutinin and neuraminidase proteins on the viral surface. nih.gov While these examples are not direct analogues of this compound, they demonstrate that the broader class of acetamide (B32628) and hydrazone derivatives represents a promising area for the discovery of new antiviral agents.

Table 4: Antiviral Activity of Selected Analogues Against Influenza Virus

| Compound Class | Target/Activity | Virus Strain(s) | Key Finding | Reference |

|---|---|---|---|---|

| 2-Alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides | Antiviral activity | Human influenza A virus | (E)-2-allyloxyimino-2-cyano-N-(5-tert-butyl-2-isoxazolin-3-ylmethyl)acetamide was the most active inhibitor. | nih.gov |

| 1,2,3-Triazole-containing lupinine (B175516) derivatives | Inhibition of hemagglutinin and neuraminidase activity | H1N1, H3N2 | Compounds suppressed neuraminidase activity by up to 40%. | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Structural Moieties Essential for Biological Activity

The fundamental structure of 2-(3-Methoxyphenoxy)acetohydrazide comprises three key moieties: the phenoxy ring, the acetohydrazide linker, and the terminal hydrazide group. Each of these components plays a crucial role in the molecule's interaction with biological targets.

The phenoxy ring serves as a critical anchor, often engaging in hydrophobic and aromatic interactions within receptor binding pockets. The oxygen atom of the phenoxy group acts as a hydrogen bond acceptor, further stabilizing the ligand-receptor complex. The substitution pattern on this ring is a primary determinant of the compound's biological activity and selectivity.

The acetohydrazide linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The length and nature of this linker are crucial for positioning the terminal hydrazide group correctly.

The hydrazide group (-CONHNH2) is a key pharmacophoric feature. It is a known bioisostere for other functional groups and can participate in a variety of interactions, including hydrogen bonding and chelation with metal ions in enzyme active sites. The terminal amine is often a site for further derivatization to generate Schiff bases or other analogs with modulated activity.

Impact of Substituent Variation on Efficacy and Selectivity

The systematic variation of substituents on the this compound scaffold has provided significant insights into the structural requirements for various biological activities.

Arylidene Derivatives

Condensation of the terminal hydrazide with various aromatic aldehydes to form arylidene hydrazones (Schiff bases) has been a common strategy to explore the SAR. The nature of the substituent on the arylidene ring profoundly influences the biological profile. For instance, studies on related phenoxyacetohydrazide Schiff bases have demonstrated that the presence of hydroxyl groups on the arylidene moiety can significantly enhance biological activity, such as β-glucuronidase inhibition. mdpi.com

Halogens

The introduction of halogen atoms onto the phenoxy ring can modulate the electronic properties and lipophilicity of the molecule. Halogen bonding, a non-covalent interaction, can also contribute to binding affinity. The position and nature of the halogen are critical. For example, in a series of phenoxyacetic acid derivatives, chloro-substituents on the aromatic ring were found to influence their herbicidal and antimicrobial activity. nih.gov

Methoxy (B1213986) Groups

Heterocycles

Replacing the phenyl ring with various heterocyclic systems or introducing heterocyclic substituents can lead to compounds with altered biological activities and improved pharmacokinetic profiles. Heterocycles can introduce additional hydrogen bond donors and acceptors, and their unique electronic properties can fine-tune the molecule's reactivity.

The following table summarizes the impact of various substituents on the biological activity of phenoxyacetohydrazide derivatives based on findings from related compound series.

| Substituent/Modification | Position | Observed Effect on Biological Activity | Reference |

| Hydroxyl (-OH) | Arylidene ring of Schiff base | Increased β-glucuronidase inhibition | mdpi.com |

| Chloro (-Cl) | Phenoxy ring | Modulated herbicidal and antimicrobial activity | nih.gov |

| Methoxy (-OCH3) | General | Can enhance binding, improve physicochemical and ADME properties | nih.gov |

Conformational Analysis and its Correlation with Biological Response

The three-dimensional conformation of this compound and its analogs is a critical determinant of their biological activity. The flexibility of the acetohydrazide linker allows the molecule to adopt various spatial arrangements. The dihedral angles between the phenoxy ring and the acetohydrazide moiety, as well as the orientation of the terminal hydrazide group, are particularly important.

Computational modeling and spectroscopic techniques are employed to understand the preferred conformations in solution and in the bound state. For related Schiff bases, it has been shown that the planarity of the molecule and the relative orientation of the aromatic rings are crucial for activity. The ability of the molecule to adopt a specific low-energy conformation that complements the topology of the biological target's binding site is a key factor for potent bioactivity.

Development of SAR Models for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. For phenoxyacetic acid derivatives and related hydrazones, QSAR studies have been employed to identify key molecular descriptors that govern their activity. mdpi.comnih.gov

These models typically use a combination of steric, electronic, and hydrophobic parameters to correlate with biological data. For example, parameters such as molecular weight, logP (lipophilicity), molar refractivity (steric bulk), and various electronic descriptors derived from quantum chemical calculations can be used to build predictive models. mdpi.com

The development of robust QSAR models for this compound derivatives can guide the design of new analogs with improved potency and selectivity. By predicting the activity of virtual compounds, these models can prioritize synthetic efforts and accelerate the discovery of new drug candidates. The insights gained from such models can further refine our understanding of the key interactions between this chemical class and their biological targets.

Insufficient Research Data Available for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is a lack of specific published research on the chemical compound this compound within the scope of computational chemistry and molecular modeling applications requested. Extensive searches have not yielded dedicated studies on this particular molecule concerning advanced molecular docking simulations, quantum chemical calculations, Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, or Natural Bonding Orbital (NBO) analysis.

While the broader class of phenoxyacetohydrazide derivatives has been the subject of computational research, specific data and detailed findings for the 2-(3-methoxyphenoxy) substituted variant are not present in the accessible scientific domain. Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline is not feasible at this time due to the absence of foundational research on this specific compound.

Further investigation into this molecule would be required to produce the detailed analysis requested. This would involve novel research to carry out the molecular docking simulations and quantum chemical calculations outlined. Without such primary data, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy and reliance on existing research findings.

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For compounds like 2-(3-Methoxyphenoxy)acetohydrazide, MD simulations can predict how the molecule interacts with biological targets, such as enzymes, by modeling their movements and conformational changes.

In studies of phenoxyacetohydrazide derivatives, MD simulations have been instrumental in validating the stability of ligand-protein complexes. chemicalpapers.com For instance, research on phenoxyacetohydrazide derivatives as inhibitors of the Staphylococcus aureus MurD enzyme, a key component in bacterial cell wall synthesis, utilized 50-nanosecond MD simulations. chemicalpapers.com These simulations were performed to confirm the stability of the docked compounds within the enzyme's catalytic pocket. chemicalpapers.com The analysis typically involves calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile indicates that the ligand remains securely bound within the active site, suggesting a stable interaction. chemicalpapers.com

Another critical aspect of these simulations is the analysis of binding free energy, often calculated using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. chemicalpapers.com This calculation helps to identify the primary forces driving the binding process. For phenoxyacetohydrazide derivatives, it has been observed that van der Waals forces are the main contributors to the binding energy, indicating the importance of shape complementarity between the inhibitor and the enzyme's active site. chemicalpapers.com

Note: The data in this table is representative of findings for phenoxyacetohydrazide derivatives and is intended to illustrate the application of MD simulations.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

The success of a drug candidate is highly dependent on its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools have become indispensable in early-stage drug discovery for filtering out compounds with unfavorable pharmacokinetic profiles, thereby reducing the time and cost of development.

For the class of phenoxyacetohydrazide compounds and related hydrazone derivatives, various computational models are employed to predict their ADMET properties. acs.orgresearchgate.netjddtonline.info These predictions are based on the molecule's structural features and physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For example, Lipinski's Rule of Five is a commonly used guideline to assess the "drug-likeness" of a compound. A molecule is likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight ≤ 500 daltons

LogP ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

In silico studies on hydrazone derivatives often include predictions of various toxicological endpoints, such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. researchgate.net These predictions help in identifying potential liabilities early in the research process.

Table 2: Predicted ADMET Properties for a Representative Phenoxyacetohydrazide

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | ~196 g/mol | Compliant with Lipinski's Rule |

| LogP | ~1.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule |

| Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage |

Note: The data in this table is based on general predictions for compounds with a similar structure to this compound and serves as an illustrative example.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective molecules.

For phenoxyacetohydrazide derivatives and related structures, 3D-QSAR studies have been employed to understand the structural requirements for their biological activities, such as insecticidal or antimicrobial effects. nih.govrsc.org These studies typically involve aligning a set of active compounds and then using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. rsc.org

The CoMFA and CoMSIA models generate contour maps that visualize the regions around the molecule where steric and electrostatic properties are favorable or unfavorable for activity. rsc.org For example, a 3D-QSAR study on trifluoromethyl pyridine (B92270) derivatives containing an oxadiazole moiety, which can be synthesized from phenoxyacetohydrazides, revealed the importance of specific substitutions on the phenyl ring for their insecticidal activity. rsc.org These models demonstrated good predictive power, which was validated by synthesizing new compounds and testing their activity. rsc.org

The development of a robust QSAR model requires a dataset of compounds with a range of biological activities. While a specific QSAR model for this compound has not been reported, its structural features can be analyzed within the context of existing models for phenoxyacetohydrazide derivatives to estimate its potential activity and to guide further chemical modifications. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Phenoxyacetohydrazide |

| Trifluoromethyl pyridine derivatives |

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as a powerful technique for the unambiguous determination of the solid-state structure of crystalline materials. For 2-(3-Methoxyphenoxy)acetohydrazide, this method provides precise atomic coordinates, from which detailed molecular and supramolecular information can be derived.

Determination of Precise Molecular Geometries and Crystal Packing Arrangements

The crystal structure of 2-(3-Methoxyphenyl)acetohydrazide (B1305507) has been determined to be monoclinic with the space group P21/c. The unit cell parameters are a = 13.0330(8) Å, b = 4.9310(4) Å, c = 14.604(1) Å, and β = 106.262(5)°. Within this framework, the molecule adopts a specific conformation where the planar hydrazide group (C8/O1/N1/N2) and the benzene (B151609) ring (C1–C6) are oriented at a significant dihedral angle of 86.66(3)°. This near-perpendicular arrangement is a key feature of its molecular geometry.

A related isomer, 2-(4-Methoxyphenoxy)acetohydrazide, crystallizes in the orthorhombic space group P bca, with unit cell dimensions of a = 4.0964(17) Å, b = 6.382(3) Å, and c = 35.608(14) Å. This highlights how a simple change in the methoxy (B1213986) group position on the phenyl ring can lead to a different crystal packing arrangement.

Table 1: Crystal Data and Structure Refinement for 2-(3-Methoxyphenyl)acetohydrazide

| Parameter | Value |

|---|---|

| Empirical formula | C9H12N2O2 |

| Formula weight | 180.21 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 13.0330 (8) |

| b (Å) | 4.9310 (4) |

| c (Å) | 14.604 (1) |

| β (°) | 106.262 (5) |

| Volume (ų) | 900.99 (11) |

| Z | 4 |

Detailed Analysis of Intermolecular Interactions (e.g., N–H⋯O Hydrogen Bonds, π-Stacking)

While direct evidence for π-stacking interactions in this compound is not explicitly detailed in the available literature, the presence of the aromatic phenyl ring suggests the potential for such interactions. π-π stacking is a common feature in the crystal structures of aromatic compounds, where the electron-rich π systems of adjacent rings interact, contributing to the packing efficiency and stability. These interactions can occur in various geometries, including face-to-face and edge-to-face arrangements. Further computational or detailed crystallographic analysis would be necessary to confirm and characterize any π-stacking within this specific crystal structure.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Integration of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 100 - 130 |

| Methoxy (O-CH₃) | ~3.8 | ~55 |

| Methylene (B1212753) (O-CH₂-C=O) | ~4.5 | ~65 |

| Hydrazide (NH, NH₂) | Broad, variable | - |

| Carbonyl (C=O) | - | ~170 |

| Aromatic C-O | - | 155 - 160 |

Application of Infrared (IR) and Mass Spectrometry (MS) in Compound Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to identify functional groups and determine the molecular weight and fragmentation pattern of a compound, respectively.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include N-H stretching vibrations from the hydrazide group in the region of 3200-3400 cm⁻¹, a strong C=O stretching band from the amide carbonyl group around 1650-1680 cm⁻¹, and C-O stretching bands for the ether and methoxy groups in the fingerprint region (typically 1000-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

Mass spectrometry would provide the molecular weight of the compound. For this compound (C₉H₁₂N₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 196.21. The fragmentation pattern would show characteristic losses of functional groups, which can help to confirm the structure. Common fragmentation pathways for such molecules could involve the cleavage of the C-C bond adjacent to the carbonyl group, loss of the hydrazide moiety, or fragmentation of the ether linkage.

Future Perspectives and Therapeutic Applications

Potential of 2-(3-Methoxyphenoxy)acetohydrazide Derivatives as Pharmaceutical Lead Compounds

The hydrazide functional group (-CONHNH2) is a key building block in medicinal chemistry, serving as a precursor for a wide array of heterocyclic compounds with significant pharmacological activities. mdpi.comresearchgate.net Derivatives of hydrazides and their subsequent products, hydrazones, have demonstrated a broad spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties. nih.govnih.govrjptonline.org

The core structure of this compound can be strategically modified to generate libraries of derivative compounds. By reacting the hydrazide with various aldehydes and ketones, a diverse range of hydrazones can be synthesized. mdpi.com These derivatives can then be evaluated for a multitude of therapeutic applications. For instance, research on analogous structures suggests potential for:

Antimicrobial Agents: Many hydrazide-hydrazone derivatives have shown potent activity against various bacterial and fungal strains. nih.govnih.gov The modification of substituents on the aromatic ring can lead to compounds with significant inhibitory effects against pathogenic microbes. nih.gov

Anti-inflammatory Agents: Phenoxy acetic acid derivatives have been investigated as selective COX-2 inhibitors, which are crucial in managing inflammation. nih.gov By extension, derivatives of this compound could be designed to target enzymes involved in the inflammatory cascade.

Anticancer Agents: The hydrazone scaffold is a common feature in the design of novel anticancer drugs. researchgate.net These compounds can be engineered to interact with various biological targets, such as kinases and other enzymes involved in cell proliferation. researchgate.net For example, some hydrazide derivatives have been explored as inhibitors of enzymes like DNA gyrase B, a target in cancer therapy. researchgate.net Recent studies have also shown that certain hydrazide derivatives exhibit cytotoxicity against colon cancer cell lines. mdpi.com

Anticonvulsant and Antidepressant Activity: The hydrazide structure is present in several drugs used to treat neurological disorders. nih.gov This suggests that novel derivatives of this compound could be screened for activity related to the central nervous system.

The following table summarizes the potential therapeutic applications of various classes of compounds that can be derived from an acetohydrazide precursor.

| Derivative Class | Potential Therapeutic Application | Reference |

| Hydrazones | Antimicrobial, Anticancer, Anti-inflammatory, Anticonvulsant | nih.govnih.gov |

| 1,3,4-Oxadiazoles | Anti-inflammatory, Antifungal | researchgate.net |

| Thiazolidinones | Antimicrobial | nih.gov |

| Azetidinones | Antimicrobial | nih.gov |

| Pyrimidine Hybrids | Antimicrobial | nih.gov |

Strategies for Rational Drug Design and Lead Optimization

Rational drug design is a key strategy for discovering novel drug leads, utilizing knowledge of the biological target to design and synthesize new compounds. researchgate.net The this compound molecule offers a versatile platform for such design strategies.

A primary strategy involves using the hydrazide as a synthon for creating more complex heterocyclic structures. mdpi.comresearchgate.net The reaction of hydrazides with reagents like acetic anhydride (B1165640) can yield 1,3,4-oxadiazoles, while reactions with thioglycolic acid can produce thiazolidinones. nih.govresearchgate.net These heterocyclic rings are prevalent in many pharmacologically active compounds.

Lead optimization is a critical step that follows the identification of a hit compound. For derivatives of this compound, optimization could involve several approaches:

Structural Modifications: Altering the substituents on the phenoxy ring can significantly impact the compound's biological activity and pharmacokinetic properties. For example, adding electron-withdrawing or electron-donating groups can modulate the electronic environment and binding affinity to a target receptor. nih.gov

Pharmacophore Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially enhanced or dual activity. researchgate.net

Computational Modeling: Molecular docking and dynamics simulations can be employed to predict how these derivatives will interact with specific biological targets, such as enzyme active sites. researchgate.netmdpi.com This computational insight helps in prioritizing the synthesis of compounds that are most likely to be active, saving time and resources. researchgate.net

Emerging Applications in Chemical Biology and Material Science

Beyond traditional pharmaceutical applications, the unique chemical properties of this compound and its derivatives open doors to their use in chemical biology and material science.

Chemical Probes and Bioimaging: The hydrazide moiety can be used to attach fluorescent tags or other reporter groups. This functionalization allows for the creation of chemical probes to study biological processes or for use in bioimaging to diagnose diseases. mdpi.com

Material Science: Hydrazides and their derivatives have applications in the manufacturing of polymers and glues. mdpi.comresearchgate.net The ability of hydrazones to form stable complexes with metal ions also makes them suitable for creating novel coordination polymers and materials with specific electronic or magnetic properties. frontiersin.orgfrontiersin.org

Supramolecular Chemistry: Hydrazone linkages are valued in supramolecular chemistry for their stability and dynamic nature, which allows for the self-assembly of complex structures like molecular cages. acs.org These structures can be designed for applications such as ion recognition in aqueous solutions. acs.org

Interdisciplinary Research Directions for Translational Development

The successful translation of a promising compound like this compound from the laboratory to clinical or industrial application requires a collaborative, interdisciplinary approach.

Future research should focus on integrating expertise from various fields:

Medicinal and Synthetic Chemistry: To design, synthesize, and optimize novel derivatives with improved potency and selectivity. mdpi.comfrontiersin.org

Pharmacology and Biology: To conduct comprehensive in vitro and in vivo evaluations of the biological activities of new compounds and to elucidate their mechanisms of action. nih.gov

Computational Science: To apply molecular modeling, and data analysis to guide drug design and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com

Material Science and Engineering: To explore the synthesis and characterization of new materials based on the this compound scaffold for applications in sensors, polymers, and other advanced technologies. ekb.eg

By fostering collaboration among these disciplines, the full potential of this compound and its derivatives can be realized, paving the way for the development of new drugs and innovative materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。